2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride
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Overview
Description
2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Wallach synthesis: This method involves the oxidative cyclization of o-phenylenediamine with aldehydes.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form benzimidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald synthesis: This method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of dehydrating agents.
Amino nitrile synthesis: This method involves the reaction of o-phenylenediamine with nitriles.
Chemical Reactions Analysis
2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include oxides, amines, and Schiff bases .
Scientific Research Applications
2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various benzimidazole derivatives.
Biology: The compound is used in the study of biological processes and as a probe for various biochemical assays.
Medicine: The compound is used in the development of therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of specific enzymes and receptors. This interaction leads to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can be compared with other similar compounds, such as:
2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride: This compound has a similar benzimidazole core but differs in its substituents and overall structure.
2-[(1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol: This compound also contains a benzimidazole core but has different functional groups attached to it.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H17Cl2N3 |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(6-phenyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H15N3.2ClH/c16-9-8-15-17-13-7-6-12(10-14(13)18-15)11-4-2-1-3-5-11;;/h1-7,10H,8-9,16H2,(H,17,18);2*1H |
InChI Key |
CJUQQNVHUYYVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl |
Origin of Product |
United States |
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